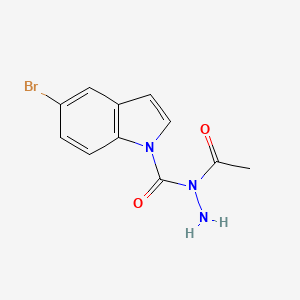![molecular formula C15H21ClN2O2 B13881315 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile CAS No. 821777-10-0](/img/structure/B13881315.png)
4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile is an organic compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.79 g/mol . This compound is characterized by the presence of a benzonitrile core substituted with a bis(2-ethoxyethyl)amino group and a chlorine atom. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile typically involves the reaction of 3-chlorobenzonitrile with bis(2-ethoxyethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The bis(2-ethoxyethyl)amino group can interact with various enzymes and receptors, modulating their activity. The chlorine atom and benzonitrile core also contribute to the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile include:
- 4-[Bis(2-methoxyethyl)amino]-3-chlorobenzonitrile
- 4-[Bis(2-ethoxyethyl)amino]-3-fluorobenzonitrile
- 4-[Bis(2-ethoxyethyl)amino]-3-bromobenzonitrile
These compounds share similar structural features but differ in the substituents on the benzonitrile core. The presence of different halogen atoms (chlorine, fluorine, bromine) or alkoxy groups (methoxy, ethoxy) can significantly influence their chemical properties and reactivity .
Propriétés
Numéro CAS |
821777-10-0 |
|---|---|
Formule moléculaire |
C15H21ClN2O2 |
Poids moléculaire |
296.79 g/mol |
Nom IUPAC |
4-[bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-19-9-7-18(8-10-20-4-2)15-6-5-13(12-17)11-14(15)16/h5-6,11H,3-4,7-10H2,1-2H3 |
Clé InChI |
MAWKJIAIDYKBOM-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN(CCOCC)C1=C(C=C(C=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)

![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)






![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13881300.png)

